Fmoc-NH-PEG12-CH2COOH
Description
Overview of PEGylated Linker Molecules in Bioconjugation Research
PEGylated linkers are chemical compounds that feature a polyethylene (B3416737) glycol (PEG) chain and are used to connect two or more molecules. purepeg.comaxispharm.com This process, known as PEGylation, is a cornerstone of bioconjugation, the chemical linking of two molecules, at least one of which is a biomolecule. precisepeg.com
The use of PEG linkers offers several key advantages in bioconjugation:
Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous environments. axispharm.comprecisepeg.com
Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation, increasing their stability. axispharm.comprecisepeg.com
Reduced Immunogenicity: The PEG chain can mask a biomolecule from the immune system, reducing the likelihood of an immune response. axispharm.comprecisepeg.com
Increased Bioavailability: By improving stability and reducing clearance, PEGylation can lead to a longer circulation time in the body. axispharm.com
These properties make PEGylated linkers essential for a wide range of applications, including the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and novel drug delivery systems. purepeg.comprecisepeg.com
Structural Design and Functional Relevance of Fmoc-NH-PEG12-CH2COOH as a Heterobifunctional Spacer
This compound is a prime example of a heterobifunctional spacer, a molecule with two different reactive ends that can be used to link other molecules. broadpharm.comnih.govnih.govacs.org Its structure consists of three key components:
A Fmoc (9-fluorenylmethoxycarbonyl) group: This group protects an amine, preventing it from reacting prematurely. smolecule.combroadpharm.com It can be removed under basic conditions to reveal the free amine for conjugation. broadpharm.com
A twelve-unit polyethylene glycol (PEG) chain: This hydrophilic spacer enhances the solubility and biocompatibility of the molecule and any attached biomolecules. smolecule.com
A carboxylic acid group: This group can react with a primary amine on another molecule to form a stable amide bond. broadpharm.com
This trifecta of components makes this compound a highly versatile tool in chemical synthesis. smolecule.com The ability to selectively deprotect the amine and then react the carboxylic acid allows for precise, controlled conjugation of different molecules.
Table 1: Structural and Functional Components of this compound
| Component | Function |
| Fmoc Group | Protects the amine to control reactivity. |
| PEG12 Chain | Increases solubility and provides spacing. |
| Carboxylic Acid | Reacts to form stable amide bonds. |
Historical Context and Evolution of Fmoc-Protected Polyethylene Glycol Derivatives in Academic Research
The use of PEG in pharmaceuticals is not a new concept, with PEGylated proteins having been in development for several decades. nih.gov The evolution of this technology has seen a shift from non-specific to site-specific PEGylation, allowing for more precise control over the modification of biomolecules. nih.gov
The development of Fmoc-protected PEG derivatives has been a significant step in this evolution. The Fmoc protecting group, commonly used in solid-phase peptide synthesis, was adapted for use with PEG supports, creating a hybrid approach that combines the advantages of both solution-phase and solid-phase chemistry. chempep.comresearchgate.net This has enabled the synthesis of PEGylated peptides with enhanced properties. chempep.com
Early research focused on understanding the impact of PEG chain length and the type of linkage on the properties of the resulting bioconjugate. frontiersin.orgnih.gov Studies have explored the use of different Fmoc-amino acid-PEG combinations to optimize factors like water dispersion and stability. frontiersin.orgnih.gov This foundational work has paved the way for the sophisticated applications of molecules like this compound that we see today.
Scope and Significance of this compound in Advanced Chemical Synthesis
The unique properties of this compound make it a valuable reagent in a variety of advanced chemical synthesis applications. Its primary role is as a linker, facilitating the creation of complex molecules with tailored properties.
Some of the key areas where this compound is utilized include:
Peptide Synthesis: It can be used to create peptides with enhanced solubility and bioavailability. smolecule.comchempep.com
Antibody-Drug Conjugates (ADCs): It serves as a linker to attach cytotoxic drugs to antibodies for targeted cancer therapy. smolecule.comacs.org
PROTAC Development: It is used in the design of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. smolecule.commedchemexpress.com
Bioconjugation: It facilitates the attachment of various biomolecules for applications in drug delivery, diagnostics, and biomaterials. smolecule.com
Development of Biosensors: It can be used in the design of biosensors with improved sensitivity and selectivity. smolecule.com
The versatility and customizable nature of this compound make it a powerful tool for researchers in a wide range of scientific disciplines. smolecule.com
Table 2: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C41H63NO16 broadpharm.combiochempeg.com |
| Molecular Weight | ~826 g/mol broadpharm.com |
| CAS Number | 2291257-76-4 biochempeg.comsigmaaldrich.com |
| Purity | ≥95% broadpharm.combiochempeg.com |
| Storage | -20°C broadpharm.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63NO16/c43-40(44)34-57-32-31-56-30-29-55-28-27-54-26-25-53-24-23-52-22-21-51-20-19-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-42-41(45)58-33-39-37-7-3-1-5-35(37)36-6-2-4-8-38(36)39/h1-8,39H,9-34H2,(H,42,45)(H,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIUMHBWFVGVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Fmoc Nh Peg12 Ch2cooh and Its Derivatives
Methodologies for Polyethylene (B3416737) Glycol Chain Elongation and Functionalization
The synthesis of Fmoc-NH-PEG12-CH2COOH hinges on the precise construction and modification of the polyethylene glycol (PEG) backbone. This involves a series of controlled chemical reactions to introduce the desired functional groups at specific positions.
Polymerization Techniques for PEG Backbone Synthesis
The foundation of this compound is the PEG chain. While various polymerization methods exist for creating PEG polymers, the synthesis of discrete PEG (dPEG®) linkers like the 12-unit version in this compound often relies on a step-wise addition of ethylene (B1197577) glycol units. This approach allows for the creation of monodisperse PEG chains, ensuring a defined length and molecular weight, which is critical for reproducibility in applications like drug delivery and PROTAC development. nih.govnih.gov Anionic ring-opening polymerization of ethylene oxide is a common industrial method for producing PEGs, but for discrete lengths, a building block approach is often favored. beilstein-journals.org
Introduction of the Amine Functionality
Introducing an amine group onto the PEG backbone is a key step. This can be achieved through various synthetic routes. One common method involves the modification of a terminal hydroxyl group of a PEG chain. This can be accomplished through a two-step process: activation of the hydroxyl group, for instance, by converting it into a good leaving group like a tosylate or mesylate, followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent. beilstein-journals.orgnih.gov Another approach is the Gabriel synthesis, which involves the reaction of a phthalimide (B116566) salt with a PEG-halide, followed by hydrazinolysis to release the primary amine. chempep.com Reductive amination is another viable method. sigmaaldrich.com
Terminal Carboxylic Acid Functionalization Approaches
The terminal carboxylic acid is essential for subsequent conjugation reactions, typically forming a stable amide bond with an amine-containing molecule. biochempeg.com Functionalization of the other end of the PEG chain with a carboxylic acid can be achieved by several methods. One straightforward approach is the oxidation of a terminal primary alcohol group using oxidizing agents like Jones reagent (chromium trioxide in sulfuric acid) or a milder, more selective reagent like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant. Another common strategy involves reacting the terminal hydroxyl group of the PEG with an anhydride, such as succinic anhydride, to introduce a carboxylic acid functionality via an ester linkage. Alternatively, a Williamson ether synthesis can be employed, reacting the PEG-alkoxide with a halo-acid like chloroacetic acid. chempep.com
Selective Fmoc Protection Strategies for Amino Groups
With both amine and carboxylic acid functionalities present on the PEG chain, selective protection of the amino group is paramount to control the sequence of conjugation reactions. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines in peptide synthesis and bioconjugation due to its stability under a broad range of conditions and its facile removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). rapp-polymere.combroadpharm.com
The introduction of the Fmoc group is typically achieved by reacting the amino-functionalized PEG with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. chempep.comorganic-chemistry.org The choice of reagent and reaction conditions can be optimized to ensure high yields and prevent side reactions. The Fmoc group effectively masks the nucleophilicity of the amine, allowing the carboxylic acid end of the molecule to be selectively activated and reacted without interference. smolecule.com
Optimization of Reaction Conditions for High-Purity Synthesis
Achieving high purity in the synthesis of this compound is critical for its intended applications, where batch-to-batch consistency and the absence of impurities are essential. Optimization of reaction conditions at each synthetic step is therefore a key focus.
Key parameters that are often optimized include:
Solvent: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF and dichloromethane (B109758) (DCM) are commonly used. nih.gov
Temperature: Reactions are often conducted at specific temperatures to control reaction kinetics and minimize the formation of byproducts.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) helps determine the optimal reaction time to maximize product formation and minimize degradation. frontiersin.org
Purification Methods: Purification of the final product and intermediates is crucial. Techniques such as column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC) are employed to remove unreacted starting materials, reagents, and byproducts. nih.gov
For solid-phase synthesis, which is often employed for building such molecules, factors like the choice of resin, coupling reagents (e.g., HBTU, HATU), and cleavage cocktails are meticulously optimized to ensure efficient synthesis and high purity of the final product. nih.govgoogle.com
Synthesis of Analogous Fmoc-PEG-Acid Linkers with Varying PEG Lengths for Comparative Studies
The length of the PEG linker can significantly influence the properties of the final conjugate, such as its solubility, flexibility, and in the case of PROTACs, its ability to induce protein degradation. nih.govnih.gov Therefore, the synthesis of a series of analogous Fmoc-PEG-acid linkers with varying PEG lengths (e.g., PEG2, PEG3, PEG4, etc.) is often necessary for comparative studies to identify the optimal linker length for a specific application. broadpharm.combroadpharm.com
The synthetic strategies for these analogs are generally similar to that of this compound, with the primary difference being the starting PEG material with the desired number of ethylene glycol units. The availability of monodisperse PEG building blocks of various lengths facilitates the systematic synthesis of these linker libraries. acs.org These libraries of linkers with systematically varied lengths are then used to explore structure-activity relationships, for instance, in optimizing the efficacy of antibody-drug conjugates or PROTACs. google.com
Mechanism and Reactivity of Functional Groups in Research Applications
Fmoc Deprotection Chemistry in Aqueous and Organic Media
The Fmoc group serves as a temporary protecting group for the primary amine. nih.gov Its removal is a critical step that liberates the amine for subsequent reactions. This process is typically achieved under basic conditions. numberanalytics.commasterorganicchemistry.com
The removal of the Fmoc group is accomplished through a β-elimination mechanism initiated by a base. peptide.com The base abstracts the relatively acidic proton on the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate and carbon dioxide. peptide.comnih.gov This DBF molecule is a reactive electrophile that can undergo side reactions with the newly deprotected amine. peptide.com To prevent this, a scavenger, typically a secondary amine like piperidine (B6355638), is used to trap the DBF. peptide.comnih.gov
The efficiency and speed of Fmoc deprotection are influenced by several factors, including the choice of base, solvent, and the local environment of the Fmoc group.
Choice of Base: Secondary amines like piperidine and morpholine (B109124) are highly effective and lead to very rapid deprotection, often on the scale of seconds to minutes. total-synthesis.comresearchgate.net Tertiary amines can also be used but generally result in slower reaction rates. researchgate.net 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much faster deprotection agent than piperidine, but it is non-nucleophilic and does not scavenge the DBF byproduct, often necessitating the addition of piperidine for this purpose. peptide.com
Solvent Effects: The polarity of the solvent plays a significant role. The reaction proceeds more efficiently in polar, electron-donating solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) compared to less polar solvents such as dichloromethane (B109758) (DCM). nih.govresearchgate.net In some cases, binary mixtures like DMSO/EtOAc have been explored to expand the range of suitable solvents. acs.org
Steric Hindrance and Aggregation: The rate of Fmoc removal can be affected by steric hindrance around the Fmoc group and by the aggregation of the peptide or molecule to which it is attached. For instance, in the synthesis of a poly-alanine peptide, the deprotection time increased significantly as the peptide chain grew, likely due to aggregation. peptide.com
Aqueous Media: While Fmoc deprotection is commonly performed in organic solvents, it can also be carried out in aqueous media. However, the kinetics can be slower, and the choice of base and pH is critical. nih.gov For example, studies have shown that the reaction proceeds in aqueous sodium hydroxide (B78521) solutions, with the rate being dependent on the hydroxide concentration. nih.gov The limited solubility of some Fmoc-protected compounds in aqueous media can also be a challenge. acs.org
Table 1: Comparison of Half-Lives for Fmoc-ValOH Deprotection with Various Amines in DMF This table illustrates the relative efficiency of different amine bases in removing the Fmoc group.
| Amine Base | Half-Life |
|---|---|
| Piperidine | Seconds |
| Morpholine | Seconds |
| Secondary Amines (general) | Hours |
| Tertiary Amines (general) | Hours |
Data sourced from Total Synthesis. total-synthesis.com
A key advantage of the Fmoc group is its compatibility with orthogonal protecting group strategies, which are essential for the synthesis of complex molecules like peptides and other bioconjugates. nih.govub.edu Orthogonality means that different protecting groups can be removed under distinct chemical conditions without affecting each other. iris-biotech.de
The Fmoc/tBu (tert-butyl) strategy is a widely used orthogonal pair in solid-phase peptide synthesis (SPPS). iris-biotech.debeilstein-journals.org The Fmoc group is base-labile, while the tBu group, used to protect side-chain carboxyl and hydroxyl groups, is acid-labile and typically removed with trifluoroacetic acid (TFA). nih.goviris-biotech.de This allows for the selective deprotection of the N-terminal amine for chain elongation without disturbing the side-chain protecting groups. beilstein-journals.org
The Fmoc group is stable to the acidic conditions used to cleave tBu and other acid-labile protecting groups like Boc (tert-butyloxycarbonyl) and trityl (Trt). total-synthesis.com This orthogonality is crucial for synthesizing peptides with modified side chains or for creating branched or cyclic peptides. sigmaaldrich.com For instance, a lysine (B10760008) side chain can be protected with a group like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), which is labile to hydrazine, allowing for site-specific modification of the lysine side chain while the N-terminal Fmoc and other acid-labile side-chain protecting groups remain intact. sigmaaldrich.com
While Fmoc is orthogonal to Boc and Cbz (carboxybenzyl) in terms of acid stability, it is considered quasi-orthogonal to Cbz because it can be removed by hydrogenolysis, although it is less reactive than benzyl (B1604629) groups. total-synthesis.com This allows for some selectivity in deprotection schemes. total-synthesis.com
Carboxylic Acid Activation and Amide Bond Formation
The terminal carboxylic acid of Fmoc-NH-PEG12-CH2COOH is the reactive site for conjugation to amine-containing molecules. To facilitate this, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond. mychemblog.com
Several reagents are commonly employed to activate the carboxylic acid of the PEG linker.
Carbodiimides (EDC and DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are widely used coupling agents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgthermofisher.com This intermediate can then react with a primary amine to form the desired amide bond. wikipedia.org EDC is water-soluble, making it suitable for bioconjugation reactions in aqueous buffers, while DCC is used in organic synthesis. peptide.comthermofisher.com The efficiency of EDC coupling is often highest at a slightly acidic pH of around 4.5-5.5. nih.govtaylorandfrancis.comaxispharm.com To increase efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to the reaction. This converts the O-acylisourea intermediate into a more stable NHS ester, which then reacts with the amine. thermofisher.com
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient coupling reagent, particularly for sterically hindered substrates and for minimizing racemization in peptide synthesis. peptide.comchemicalbook.comhighfine.com It is often used in combination with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine, DIPEA) or triethylamine (B128534) (TEA). wikipedia.org HATU activates the carboxylic acid by forming an OAt-active ester, which is highly reactive towards amines. wikipedia.orgcommonorganicchemistry.com The pyridine (B92270) nitrogen in the HOAt (1-hydroxy-7-azabenzotriazole) portion of HATU is thought to contribute to its high efficiency through a neighboring group effect that stabilizes the transition state. wikipedia.org
Table 2: Common Coupling Reagents for Carboxylic Acid Activation This table summarizes the key features of commonly used coupling reagents.
| Reagent | Common Abbreviation | Key Features | Typical Reaction Conditions |
|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, forms O-acylisourea intermediate. thermofisher.com | Aqueous buffer, pH 4.5-5.5 nih.govtaylorandfrancis.com |
| N,N'-Dicyclohexylcarbodiimide | DCC | Water-insoluble, used in organic synthesis. peptide.com | Aprotic organic solvents |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | High efficiency, low racemization, forms OAt-active ester. chemicalbook.comhighfine.com | Aprotic solvents with a non-nucleophilic base wikipedia.org |
The fundamental reaction for conjugating the activated this compound to a biomolecule is the formation of an amide bond with a primary amine, such as the ε-amino group of a lysine residue or the N-terminal α-amino group of a protein. taylorandfrancis.com
Carbodiimide-Mediated Coupling: The reaction begins with the activation of the carboxylic acid by the carbodiimide (B86325) (e.g., EDC), forming the O-acylisourea intermediate. wikipedia.orgthermofisher.com A primary amine on the biomolecule then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. taylorandfrancis.com This results in the formation of a stable amide bond and the release of a urea (B33335) byproduct. wikipedia.orgthermofisher.com If NHS is used, the O-acylisourea is first converted to an NHS ester. The amine then attacks the carbonyl of the NHS ester, forming the amide bond and releasing NHS. thermofisher.com
HATU-Mediated Coupling: In this mechanism, the carboxylic acid is deprotonated by a base, and the resulting carboxylate attacks HATU to form the OAt-active ester. wikipedia.orgcommonorganicchemistry.com The primary amine of the biomolecule then attacks the carbonyl carbon of this active ester, leading to the formation of the amide bond and the release of HOAt and tetramethylurea. wikipedia.org
The site-specificity of these reactions is primarily dictated by the availability and reactivity of primary amines on the biomolecule. europeanpharmaceuticalreview.com While multiple lysine residues may be present, factors such as their surface accessibility and local pKa can influence which amines react preferentially. frontiersin.org
Chemo- and Regioselectivity in Bioconjugation Reactions
Achieving chemo- and regioselectivity is a major goal in bioconjugation to ensure the production of well-defined and homogeneous products. europeanpharmaceuticalreview.com
Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of others. The activation of the carboxylic acid on this compound for reaction with primary amines is a highly chemoselective process. Under the conditions typically used for amide bond formation, the activated carboxyl group will preferentially react with primary amines over other nucleophilic groups found in proteins, such as the hydroxyl groups of serine and threonine or the thiol group of cysteine. nih.gov
Regioselectivity refers to the control of which specific functional group on the biomolecule reacts. In the context of protein conjugation, this means controlling which amine (e.g., which specific lysine residue or the N-terminus) is modified. chemrxiv.org While standard EDC or HATU coupling to lysine residues can be somewhat random, leading to a heterogeneous mixture of products, several strategies can be employed to improve regioselectivity. frontiersin.org These include:
pH control: The N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine. By performing the reaction at a lower pH, the N-terminal amine can be selectively deprotonated and thus made more nucleophilic, favoring reaction at this site. frontiersin.org
Site-directed mutagenesis: A unique cysteine residue can be genetically engineered into the protein at a specific site. nih.gov While the carboxyl-activated PEG linker is designed to react with amines, other PEG linkers with thiol-reactive groups (e.g., maleimides) can then be used for highly site-specific conjugation to the engineered cysteine. nih.gov
Enzymatic methods: Enzymes like transglutaminase can catalyze the site-specific formation of an amide bond between a PEG-amine and a specific glutamine residue on a protein, offering a high degree of regioselectivity. researchgate.net
The use of a heterobifunctional linker like this compound, with its distinct and orthogonally reactive functional groups, is a foundational element in achieving controlled and selective bioconjugation.
Impact of PEG Spacer on Reaction Accessibility and Efficiency
The polyethylene (B3416737) glycol (PEG) spacer is a fundamental component in the design of complex biomolecules, influencing both the physical properties of the molecule and the efficiency of conjugation reactions. In the context of this compound, the 12-unit PEG chain plays a critical role in mediating reaction accessibility and efficiency through its inherent hydrophilicity, flexibility, and steric properties.
The primary advantage of a PEG spacer is its ability to increase the aqueous solubility of otherwise hydrophobic molecules. smolecule.comabbexa.com This is crucial in bioconjugation, where reactions often involve large, poorly soluble proteins or peptides in aqueous buffers. The hydrophilic nature of the PEG12 chain can prevent aggregation of the starting material and the final conjugate, ensuring that the reactive carboxyl group remains accessible for coupling reactions. rsc.org Furthermore, the PEG chain creates a hydration shell that can reduce non-specific interactions and minimize the immunogenicity of the resulting conjugate. cpcscientific.com
The length and flexibility of the PEG spacer are paramount in determining its impact on a reaction. The 12 ethylene (B1197577) oxide units of this compound provide a significant spacer arm that physically separates a substrate from the molecule to which it is being conjugated. This separation can be critical for overcoming steric hindrance, a phenomenon where the bulky nature of reactants impedes a reaction. cpcscientific.com By holding a reactive group away from a potentially crowded molecular surface, such as that of a large protein or nanoparticle, the PEG12 spacer can improve access for reagents and enhance coupling efficiency. acs.org For instance, in solid-phase peptide synthesis (SPPS), PEG-functionalized linkers can improve yields by reducing the intra- and intermolecular aggregation of the growing peptide chain, making the reactive terminus more accessible. beilstein-journals.org
However, the relationship between PEG spacer length and reaction efficiency is not linear and is highly dependent on the specific application. While longer linkers can reduce steric hindrance, they can also introduce excessive flexibility, which may lead to undesirable interactions or a decrease in binding affinity if the target requires a more constrained conformation. researchgate.net Research indicates that an optimal PEG length often exists for a given system, balancing the need for separation with the potential for unwanted flexibility or entanglement. rsc.orgresearchgate.net
Studies comparing different PEG linker lengths have yielded varied results, highlighting the context-dependent nature of their effects. In some antibody-drug conjugate (ADC) applications, intermediate-length spacers like PEG8 or PEG12 have been shown to achieve higher drug-to-antibody ratios (DARs) compared to both shorter (PEG4) and much longer (PEG24) spacers. rsc.org Conversely, when conjugating ligands to nanoparticles, some studies have found that shorter PEG chains (e.g., 1-2 kDa) result in higher conjugation efficiency and better target cell interaction than longer chains (e.g., 5-10 kDa). researchgate.netresearchgate.netnih.gov This is sometimes attributed to the longer, more flexible chains folding back and shielding the reactive end group. researchgate.netnih.gov Yet, other in vivo studies demonstrate that longer linkers (5-10 kDa) are superior for tumor accumulation, suggesting they are more effective at extending the targeting ligand beyond the nanoparticle's own PEG stealth layer. nih.govdovepress.com
The following data tables from various research findings illustrate the nuanced effects of PEG spacer length on conjugation and biological activity.
| Linker-Payload | PEG Spacer Length | Achieved DAR |
|---|---|---|
| maleimide–PEGx–MMAD | 4 | 2.5 |
| maleimide–PEGx–MMAD | 6 | 5.0 |
| maleimide–PEGx–MMAD | 8 | 4.8 |
| maleimide–PEGx–MMAD | 12 | 3.7 |
| maleimide–PEGx–MMAD | 24 | 3.0 |
| Compound | PEG Spacer Length (n) | IC50 (nM) |
|---|---|---|
| natGa-NOTA-PEGn-RM26 | 2 | 3.1 ± 0.2 |
| natGa-NOTA-PEGn-RM26 | 3 | 3.9 ± 0.3 |
| natGa-NOTA-PEGn-RM26 | 4 | 5.4 ± 0.4 |
| natGa-NOTA-PEGn-RM26 | 6 | 5.8 ± 0.3 |
| Spacer PEG Chain Length | Maleimide Content on Nanoparticle | Conjugation Efficiency (CE%) |
|---|---|---|
| PEG5k | 10% | ~12% |
| PEG1k | 10% | ~25% |
| PEG5k | 20% | ~10% |
| PEG1k | 20% | ~20% |
| PEG5k | 30% | ~8% |
| PEG1k | 30% | ~18% |
These findings underscore that the PEG12 spacer in this compound offers a balance of properties. It is sufficiently long to mitigate steric hindrance in many common bioconjugation scenarios while being in a range that has proven effective for achieving high conjugation yields without the potential drawbacks of much longer, more flexible chains. rsc.org
Applications in Advanced Bioconjugation and Biomedical Research
Role in Solid-Phase Peptide Synthesis (SPPS) and Peptide Engineering
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the creation of custom peptide sequences. However, the synthesis of certain peptides, particularly those with hydrophobic or aggregation-prone sequences, can be challenging. Fmoc-NH-PEG12-CH2COOH serves as a valuable building block in SPPS to overcome these difficulties.
As a Linker for Enhanced Peptide Solubility and Functionalization
The incorporation of a PEG spacer, such as the dodecaethylene glycol chain in this compound, significantly enhances the hydrophilicity of peptides. broadpharm.comchempep.com This increased water solubility is crucial for both the synthesis process and the therapeutic application of peptides. lifetein.comqyaobio.com During SPPS, improved solubility of the growing peptide chain on the solid support can lead to more efficient coupling reactions and higher purity of the final product.
The bifunctional nature of this compound, with its protected amine and free carboxylic acid, allows for its seamless integration into standard Fmoc-based SPPS protocols. chempep.com The Fmoc group provides temporary protection of the amine, which can be removed under basic conditions to allow for further chain elongation or conjugation. broadpharm.com The terminal carboxylic acid can be activated to react with amine groups, forming stable amide bonds. broadpharm.com This dual functionality makes it an ideal linker for attaching other molecules, such as fluorescent dyes, targeting ligands, or drugs, to the peptide.
Table 1: Impact of PEGylation on Peptide Properties
| Property | Unmodified Peptide | PEGylated Peptide (Illustrative) |
|---|---|---|
| Aqueous Solubility | Low to Moderate | High |
| Amenability to Functionalization | Dependent on amino acid side chains | High (via terminal group of PEG linker) |
| In Vivo Half-Life | Short | Extended |
| Immunogenicity | Potentially High | Reduced |
Strategies for Mitigating Peptide Aggregation via PEGylation
Peptide aggregation is a significant hurdle in both the synthesis and therapeutic use of peptides, potentially leading to reduced yield, poor purity, and loss of biological activity. sigmaaldrich.com The introduction of a flexible and hydrophilic PEG chain, like that in this compound, can effectively mitigate aggregation. researchgate.netbiochempeg.com The PEG moiety is thought to create a hydration shell around the peptide, sterically hindering the intermolecular interactions that lead to aggregation. smolecule.com
By incorporating one or more PEG units into a peptide sequence, particularly in aggregation-prone regions, it is possible to disrupt the formation of secondary structures like beta-sheets that often precede aggregation. sigmaaldrich.com This strategy has been shown to improve the synthesis of "difficult" peptides, leading to higher yields and purities. researchgate.net
Design and Synthesis of Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects the antibody and the drug is a critical component of an ADC, influencing its stability, efficacy, and safety. nih.gov
Non-Cleavable Linker Strategies in ADC Development
This compound is well-suited for use in the development of non-cleavable linkers for ADCs. creative-biolabs.com Non-cleavable linkers are designed to release the cytotoxic payload only after the ADC has been internalized by the target cell and the antibody component has been degraded in the lysosome. proteogenix.sciencenjbio.com This mechanism of action can enhance the stability of the ADC in circulation and reduce off-target toxicity. proteogenix.sciencecreative-biolabs.com
Table 2: Comparison of Cleavable and Non-Cleavable Linkers in ADCs
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
|---|---|---|
| Payload Release Mechanism | Enzymatic cleavage, pH change, or reduction | Proteolytic degradation of the antibody |
| Stability in Circulation | Variable | Generally High |
| Bystander Effect | Possible | Limited |
| Off-Target Toxicity | Potential for higher off-target toxicity | Generally lower off-target toxicity |
Site-Specific Conjugation Methodologies for Improved ADC Homogeneity
Traditional methods of conjugating drugs to antibodies often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can impact the efficacy and safety of the therapeutic. nih.gov Site-specific conjugation methods aim to produce homogeneous ADCs with a defined DAR and precise drug placement. nih.gov
This compound can be utilized in site-specific conjugation strategies. For example, it can be used to create a drug-linker construct that is then conjugated to a specific site on the antibody, such as an engineered cysteine residue or an unnatural amino acid. nih.govnih.gov The defined length and hydrophilic nature of the PEG12 spacer can help to ensure that the drug is positioned away from the antibody's antigen-binding site, preserving its targeting function. The improved homogeneity of site-specific ADCs can lead to a better-defined product with a more predictable pharmacokinetic profile and an improved therapeutic index. nih.gov
Development of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov A PROTAC consists of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two.
The linker is a critical component of a PROTAC, as its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.comnih.gov this compound is a valuable building block for the synthesis of PROTAC linkers. proteogenix.science The PEG12 spacer provides flexibility and hydrophilicity, which can improve the solubility and cell permeability of the PROTAC. precisepeg.com
The length of the linker is a key parameter in PROTAC design, as an optimal linker length is required for efficient ternary complex formation and subsequent protein degradation. nih.govrsc.org Studies have shown that varying the length of the PEG linker can have a significant impact on the potency of a PROTAC. nih.gov The modular nature of Fmoc-protected PEG linkers allows for the systematic synthesis of PROTAC libraries with varying linker lengths to identify the optimal linker for a given target and E3 ligase pair. nih.gov
Table 3: Influence of Linker Properties on PROTAC Activity (Illustrative)
| Linker Property | Impact on PROTAC Function |
|---|---|
| Length | Critical for optimal ternary complex formation and degradation efficiency. |
| Composition (e.g., PEG vs. Alkyl) | Affects solubility, cell permeability, and ternary complex stability. |
| Flexibility | Allows for the necessary conformational changes for ternary complex formation. |
| Attachment Points | Influences the orientation of the target protein and E3 ligase for effective ubiquitination. |
This compound as a PEG-Based PROTAC Linker
The chemical compound this compound serves as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.gov These molecules are composed of three parts: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.
The structure of this compound is that of a bifunctional linker. broadpharm.com It possesses an Fmoc-protected amine at one end and a terminal carboxylic acid at the other. broadpharm.com This dual functionality allows for a modular and strategic approach to PROTAC synthesis. The terminal carboxylic acid can be reacted with primary amine groups using activators like EDC or HATU to form a stable amide bond, while the Fmoc group can be removed under basic conditions to expose a free amine for subsequent conjugation. broadpharm.com This versatility enables the rapid and systematic assembly of PROTAC libraries with varying linker lengths and attachment points to screen for optimal degradation efficiency. biochempeg.comjenkemusa.com
The significant conformational flexibility of PEG linkers, such as that in this compound, can be advantageous in optimizing the formation of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for effective protein degradation. nih.gov
Linker Design Principles for E3 Ubiquitin Ligase and Target Protein Recruitment
The linker component of a PROTAC is a critical determinant of its biological activity, influencing the formation and stability of the ternary complex between the target protein (POI) and the E3 ligase. axispharm.com The design of the linker, including its length, composition, flexibility, and attachment points, significantly impacts the efficacy and selectivity of the resulting PROTAC. nih.govnih.gov
Linker Length: The length of the linker is a paramount factor. If the linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both the POI and the E3 ligase, thus inhibiting ternary complex formation. explorationpub.com Conversely, an excessively long linker may fail to bring the two proteins into sufficiently close proximity for efficient ubiquitination. explorationpub.com Research has shown a significant correlation between linker length and PROTAC efficacy. For instance, in a study developing estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for inducing ER degradation. nih.govresearchgate.net The use of PEG linkers, such as this compound, allows for the systematic variation of linker length by simply incorporating a different number of ethylene (B1197577) glycol units. biochempeg.com
Linker Composition: The chemical makeup of the linker affects the physicochemical properties of the PROTAC, including its solubility and cell permeability. PEG linkers are widely used due to their hydrophilicity, which improves the water solubility of the often-hydrophobic PROTAC molecules. precisepeg.com This contrasts with alkyl-based linkers, which are more hydrophobic. precisepeg.com However, the composition can also directly impact degradation activity. In one study, replacing a nine-atom alkyl chain with three PEG units inhibited the PROTAC's activity, suggesting that the specific atomic composition must be empirically optimized for each POI-E3 ligase pair. nih.gov
Flexibility and Rigidity: The flexibility of the linker is another key consideration. Flexible linkers, like those based on PEG or alkyl chains, can provide the conformational freedom needed to achieve a stable ternary complex. nih.gov However, more rigid linkers, such as those incorporating cycloalkane or aromatic moieties, can also be beneficial. nih.gov Rigid structures can decrease the conformational entropy penalty upon binding and can form stabilizing interactions, such as π-π stacking, with the target protein or E3 ligase, potentially increasing the potency of the PROTAC. precisepeg.comnih.gov
The table below summarizes key research findings on the impact of linker properties on PROTAC performance.
| Linker Property | Observation | Research Finding |
| Length | Optimal length is critical for ternary complex formation and degradation. | An estrogen receptor-targeting PROTAC demonstrated maximal efficacy with a 16-atom linker. nih.govresearchgate.net |
| Length | Altering linker length can switch degradation selectivity between protein targets. | Extending a lapatinib-based PROTAC with a single ethylene glycol unit abolished HER2 degradation while maintaining EGFR degradation. nih.gov |
| Composition | Swapping linker type (e.g., alkyl for PEG) can dramatically alter activity. | Exchanging a nine-atom alkyl linker for three PEG units led to only weak degradation of the target protein CRBN. nih.gov |
| Flexibility | Flexible PEG linkers can optimize ternary complex formation. | The potent BRD4-degrader ARV-825 utilizes a flexible PEG linker to effectively establish the PROTAC-BRD4-CRBN complex. nih.gov |
Functionalization of Nanomaterials for Biomedical Research
Surface Modification of Nanoparticles for Controlled Release Systems
This compound is a type of heterobifunctional PEG linker that can be employed for the surface modification of nanoparticles to create advanced drug delivery systems. medchemexpress.com The process of coating nanoparticles with polyethylene (B3416737) glycol, known as PEGylation, is a cornerstone strategy for developing controlled-release systems. broadpharm.com By attaching PEG chains to the surface of a nanocarrier, a hydrophilic and protective layer is formed. rsc.org
This PEG layer can be designed to incorporate therapeutic agents, allowing for their controlled release. broadpharm.com The bifunctional nature of this compound is particularly useful in this context. One end of the linker (e.g., the carboxylic acid) can be used to anchor the molecule to the nanoparticle surface, while the other end (the amine, after Fmoc deprotection) can be conjugated to a drug molecule. This covalent attachment ensures that the drug is retained within the nanocarrier until it reaches the target site.
Furthermore, triggerable release mechanisms can be engineered into these systems. For example, PEG linkers can be designed to be cleaved by specific enzymes that are overexpressed in a tumor environment. acs.org This allows the nanoparticle to remain stable in circulation and then release its therapeutic payload in a controlled manner upon reaching the target tissue. acs.org PEGylated nanocapsules have been shown to improve the encapsulation of poorly soluble drugs and provide better-controlled release profiles, which can enhance the therapeutic efficacy of the encapsulated drug. eurekaselect.com
Enhancing Biocompatibility and Modulating Surface Interactions of Nanocarriers
A primary challenge in nanomedicine is the rapid clearance of nanocarriers from the body by the immune system. mdpi.com Surface modification with PEG chains, a process for which this compound is a suitable reagent, is a widely adopted method to enhance the biocompatibility of nanocarriers. rsc.orgnih.gov
The PEG chains form a hydrophilic shield on the nanoparticle's surface. rsc.org This "stealth" coating effectively masks the nanocarrier, reducing the adsorption of opsonin proteins from the bloodstream. nih.gov Opsonization is the process that marks foreign particles for recognition and clearance by phagocytic cells of the reticuloendothelial system (RES). mdpi.com By minimizing opsonization, PEGylation reduces RES uptake, thereby prolonging the systemic circulation time of the nanocarrier. nih.gov This extended circulation half-life increases the probability of the nanocarrier accumulating in the target tissue, such as a tumor, through the enhanced permeability and retention (EPR) effect. nih.gov
The length and density of the PEG chains are critical parameters that influence the effectiveness of the stealth coating. rsc.org Longer PEG chains generally provide better shielding from immune recognition. nih.gov The use of a defined-length linker like this compound allows for precise control over the architecture of the PEG surface layer. This modulation of surface interactions is crucial for optimizing the pharmacokinetic profile and ultimately the therapeutic outcome of the nanomedical formulation. nih.gov
The table below summarizes the benefits of PEGylating nanocarriers for biomedical applications.
| Feature | Non-PEGylated Nanocarrier | PEGylated Nanocarrier |
| Surface Property | Often hydrophobic, prone to aggregation. | Hydrophilic, stable in aqueous media. nih.gov |
| Protein Adsorption | High opsonization by blood proteins. nih.gov | Reduced protein adsorption and opsonization. rsc.org |
| Immune Recognition | Rapidly recognized and cleared by the RES. mdpi.com | "Stealth" properties evade immune recognition. nih.gov |
| Circulation Time | Short half-life in the bloodstream. | Prolonged circulation half-life. nih.gov |
| Drug Delivery | Inefficient accumulation at the target site. | Enhanced accumulation in tumors via the EPR effect. nih.gov |
Biosensor Development and Surface Functionalization
Enhancing Sensitivity and Selectivity in Biosensing Platforms
In the development of advanced biosensors, surface chemistry plays a pivotal role in determining performance metrics such as sensitivity and selectivity. researchgate.net this compound can be used as a surface functionalization agent to create a well-defined and highly functional biosensor surface. The primary goal of this functionalization is to immobilize specific biological recognition elements (e.g., antibodies, aptamers) while simultaneously preventing the non-specific adsorption of other molecules from the sample matrix. mdpi.com
Non-specific adsorption, or "fouling," is a major source of background noise in biosensing, which can obscure the signal from the target analyte and decrease the sensor's sensitivity. mdpi.com By creating a layer of PEG chains on the biosensor surface (e.g., on a gold-coated transducer), a highly hydrated barrier is formed. mdpi.com This layer physically and entropically repels the non-specific binding of interfering proteins and other biomolecules. mdpi.com This reduction in background noise leads to a higher signal-to-noise ratio (SNR), thereby enhancing the sensitivity and lowering the limit of detection of the biosensor. mdpi.com
Design of Biocompatible Surfaces for Cell Culture and Tissue Engineering Studies
The creation of surfaces that support cellular activities without eliciting adverse reactions is fundamental to cell culture and tissue engineering. This compound is instrumental in this field due to the inherent properties of its polyethylene glycol (PEG) component. The PEG chain is hydrophilic, flexible, and has low toxicity, making it an ideal candidate for modifying material surfaces to enhance their biocompatibility. nih.govnhsjs.com When this compound is immobilized on a substrate, the PEG chains form a hydrated layer that acts as a barrier to the non-specific adsorption of proteins. nih.gov This "anti-fouling" characteristic is crucial because unwanted protein adsorption can trigger inflammatory responses and hinder the attachment and growth of specific cell types. nih.gov
In practice, the terminal carboxylic acid group of this compound can be used to covalently attach the molecule to surfaces that have been functionalized with amine groups. broadpharm.com Subsequently, the Fmoc protecting group can be removed to expose a primary amine, which can then be used to conjugate specific bioactive molecules, such as cell adhesion peptides (e.g., RGD sequences) or growth factors. This strategy allows for the precise control of the surface's chemical and biological properties, creating a microenvironment that promotes specific cell adhesion, proliferation, and differentiation. thermofisher.com The PEG12 spacer physically separates the bioactive molecule from the substrate surface, ensuring its optimal presentation to the cells. This approach has been used to create surfaces that support the culture of sensitive cell types, including primary neurons, which often fail to adhere to unmodified surfaces. thermofisher.com
The versatility of this linker allows for its application on a variety of materials used in biomedical research, including glass, polystyrene, and other polymers, transforming them into sophisticated platforms for studying cell behavior and developing engineered tissues. nih.govnih.gov
Integration into Imaging Probes for In Vitro and In Vivo Diagnostics Research
The integration of a hydrophilic PEG linker like this compound into an imaging probe offers several advantages. Firstly, it significantly improves the aqueous solubility of the probe, which is often a challenge when dealing with hydrophobic fluorescent dyes or other signaling molecules. smolecule.com This enhanced solubility is crucial for the probe's effective delivery and distribution in a biological environment, both in vitro and in vivo. smolecule.com
Secondly, the PEG chain helps to improve the pharmacokinetic profile of the probe by increasing its circulation half-life and reducing non-specific uptake by tissues. smolecule.com This "stealth" property allows the probe to circulate longer in the body, increasing the probability of it reaching and binding to its intended target, which leads to a better signal-to-background ratio in imaging applications. mdpi.com
The bifunctional nature of this compound allows for a modular approach to probe design. The carboxylic acid can be coupled to an amine-containing targeting molecule (like an antibody or peptide), while the Fmoc-protected amine, once deprotected, can be conjugated to a signaling agent (such as a fluorescent dye, a radioisotope chelator, or a magnetic resonance imaging contrast agent). broadpharm.com This versatility makes it a valuable tool in the development of multimodal imaging probes that can be detected by different imaging techniques, providing complementary information for more accurate diagnostics research. researchgate.net Researchers have developed a wide array of fluorescent probes for detecting biomarkers associated with conditions like rheumatoid arthritis and Alzheimer's disease, where such linkers are essential for optimal performance. nih.govbath.ac.uk
Contributions to Protein Engineering and Functional Modulation
PEGylation, the covalent attachment of PEG chains to proteins, is a widely adopted strategy to enhance the therapeutic properties of protein-based drugs. creativepegworks.com this compound is a reagent used in site-specific PEGylation, which allows for precise control over the location of PEG attachment, thereby minimizing the potential for loss of biological activity. nih.govnih.gov
While PEGylation can sometimes reduce a protein's specific activity by sterically hindering the interaction with its target, site-specific modification using reagents like this compound can mitigate this issue. researchgate.net By selecting a conjugation site distant from the protein's active or binding site, it is possible to improve stability and pharmacokinetic properties without compromising efficacy. nih.gov The length of the PEG chain also plays a role; different lengths can have varying effects on protein activity and stability, allowing for fine-tuning of the desired properties. mdpi.com
| Parameter | Effect of PEGylation | Mechanism |
| Thermal Stability | Increased researchgate.net | Formation of a hydration shell around the protein, preventing denaturation at higher temperatures. nhsjs.com |
| Proteolytic Resistance | Increased | Steric hindrance from the PEG chain blocks access of proteolytic enzymes to the protein surface. creativepegworks.com |
| Aggregation | Reduced nih.gov | The hydrophilic PEG chain increases protein solubility and prevents protein-protein interactions that lead to aggregation. nhsjs.com |
| Biological Activity | Can be modulated | Can decrease if attachment is near the active site (steric hindrance), but can be preserved or even enhanced with site-specific conjugation. researchgate.net |
A major challenge in the development of therapeutic proteins is their potential to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). researchgate.net These ADAs can neutralize the protein's therapeutic effect and cause adverse reactions. nih.gov PEGylation is a proven strategy for reducing the immunogenicity of proteins. creativepegworks.com
The covalent attachment of PEG chains using linkers such as this compound effectively masks the surface epitopes of the protein that are recognized by the immune system. smolecule.com The flexible and highly hydrated PEG polymer creates a "stealth" shield that sterically hinders the interaction between the protein and components of the immune system, such as B-cell receptors and antigen-presenting cells. nih.govcreativepegworks.com This masking of antigenic sites reduces the likelihood of B-cell activation and subsequent antibody production. researchgate.net
Furthermore, by reducing proteolytic degradation, PEGylation limits the processing of the protein by antigen-presenting cells, which is a critical step in initiating a T-cell dependent immune response. nih.gov By identifying and masking B-cell and T-cell epitopes, the immunogenicity of the protein can be significantly diminished. nih.gov This deimmunization is crucial for the successful application of therapeutic proteins in research models and ultimately in clinical settings, allowing for repeated administration without loss of efficacy due to an immune response. dntb.gov.ua
Application in Ligand Design and Interaction Studies
This compound is a valuable tool in the design and synthesis of complex molecular structures for studying biological interactions. axispharm.com Its defined length, flexibility, and bifunctional nature make it an ideal linker for connecting a ligand to another molecule or a surface while maintaining the ligand's ability to bind to its target. biochempeg.com
In the field of drug discovery, this compound is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com this compound can serve as the PEG-based linker that connects the ligand binding to the target protein and the ligand binding to the E3 ligase. medchemexpress.com The length and flexibility of the PEG12 spacer are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. smolecule.com
In interaction studies, the PEG component of the linker helps to minimize non-specific binding. smolecule.com When a ligand is immobilized on a surface for techniques like surface plasmon resonance (SPR) or bio-layer interferometry (BLI), the hydrophilic PEG spacer extends the ligand away from the surface and prevents non-specific adsorption of other proteins, ensuring that the measured binding events are specific to the ligand-target interaction. smolecule.com This leads to more accurate determination of binding kinetics and affinity.
The ability to conjugate this linker to peptides can also reduce their tendency to aggregate, which enhances their stability and efficacy for use in interaction studies. smolecule.combiochempeg.com
| Application Area | Role of this compound | Key Benefit |
| PROTAC Development | Acts as the linker connecting the target protein ligand and the E3 ligase ligand. medchemexpress.com | The PEG spacer provides optimal length and flexibility for ternary complex formation. smolecule.com |
| Peptide Synthesis | Serves as a linker to synthesize peptides with improved characteristics. smolecule.comanaspec.com | Enhances the solubility and stability of the synthesized peptide. smolecule.com |
| Antibody-Drug Conjugates (ADCs) | Functions as a linker to connect a cytotoxic drug to an antibody. biochempeg.com | The hydrophilic PEG spacer improves the ADC's solubility and pharmacokinetic profile. smolecule.com |
| Biomolecule Immobilization | Tethers peptides, proteins, or other biomolecules to surfaces for interaction analysis. biochempeg.com | Minimizes non-specific binding and presents the ligand favorably for interaction. smolecule.com |
Impact of the Polyethylene Glycol Peg Spacer on Conjugate Performance
Influence of PEGylation on Solubility and Aqueous Dispersibility
The length of the PEG chain can also play a role in the solubility of the conjugate. Studies have shown that increasing the molecular weight of PEG can lead to higher phase solubility of a drug. brieflands.com For instance, research on chitosan (B1678972) nanoparticles demonstrated that increasing the degree of methoxy (B1213986) PEG (mPEG) grafting enhanced the water solubility of the chitosan. nih.govdovepress.com This principle is critical in the design of ADCs, where maintaining the solubility and stability of the final product is paramount for its therapeutic efficacy. nih.gov Hydrophilic linkers, which often incorporate PEG moieties, are a key strategy to mitigate the inherent hydrophobicity of many cytotoxic payloads used in ADCs. nih.govresearchgate.net
The improved solubility imparted by PEGylation can be summarized in the following table:
| Feature | Impact of PEGylation | Supporting Evidence |
| Hydrophilicity | Increases the affinity for water, forming a hydration layer. tbzmed.ac.ir | Each ethylene (B1197577) oxide unit of PEG can bind to 2-3 water molecules. tbzmed.ac.ir |
| Aggregation | Prevents the formation of insoluble aggregates. rsc.org | Hydrophilic linkers help to mask the hydrophobicity of cytotoxic drugs. nih.govresearchgate.net |
| Aqueous Dispersibility | Enhances the ability of the conjugate to be evenly distributed in water. | PEGylated organic nanotubes show improved dispersibility in biological media. bohrium.com |
Role of PEG in Reducing Non-Specific Interactions with Biomolecules
A crucial advantage of PEGylation is its ability to reduce non-specific interactions between the conjugate and various biomolecules, such as proteins. rsc.orgmdpi.com This "stealth" effect is largely due to the steric hindrance provided by the flexible PEG chains, which form a protective layer around the conjugate. researchgate.net This layer physically blocks the approach of other biomolecules, thereby minimizing unwanted interactions. researchgate.netresearchgate.net
The reduction of non-specific protein adsorption, also known as bio-fouling, is particularly important for in vivo applications. rsc.org When a nanoparticle or bioconjugate is introduced into a biological fluid, proteins can quickly adsorb to its surface, forming a "protein corona." nih.gov This corona can trigger recognition by the immune system, specifically the reticuloendothelial system (RES), leading to rapid clearance of the conjugate from circulation. nih.gov By inhibiting protein adsorption, PEGylation helps to prolong the circulation time of the conjugate, allowing it to reach its intended target. nih.govnih.gov
The effectiveness of PEG in reducing non-specific binding is influenced by factors such as the density and length of the PEG chains on the surface of the conjugate. nih.govnih.gov Higher grafting densities and longer PEG chains generally lead to a greater reduction in protein adsorption and, consequently, lower uptake by macrophages. researchgate.net
The mechanisms by which PEG reduces non-specific interactions are outlined below:
| Mechanism | Description | Consequence |
| Steric Hindrance | The flexible PEG chains create a physical barrier. researchgate.net | Prevents proteins and other biomolecules from accessing the surface of the conjugate. researchgate.net |
| Hydration Layer | The water molecules associated with the PEG chain form a repulsive layer. nih.gov | Reduces the hydrophobic and electrostatic interactions that drive protein adsorption. |
| Reduced Opsonization | Inhibition of plasma protein binding. nih.gov | Decreased recognition by the RES and prolonged circulation half-life. nih.gov |
Modulation of Hydrodynamic Volume and Apparent Molecular Size of Conjugates
PEGylation has a profound impact on the hydrodynamic volume and apparent molecular size of the conjugated molecule. tbzmed.ac.irnih.gov The hydrodynamic radius (Rh) of a molecule is the effective radius it has as it moves through a solution. Due to the extensive hydration of the PEG chain, a PEGylated molecule behaves as if it were much larger than its actual molecular weight would suggest. tbzmed.ac.irnih.gov
Studies have demonstrated a linear relationship between the molecular weight of the attached PEG and the resulting hydrodynamic radius of the PEGylated protein. nih.govresearchgate.net For example, the PEGylation of human serum albumin (HSA) with a 20 kDa PEG resulted in a 1.75-fold increase in its hydrodynamic radius, making it appear as a native globular protein with a molecular weight approximately 3.92 times higher. tbzmed.ac.irnih.gov This increase in apparent size is a direct consequence of the large volume of water that becomes associated with the PEG chain. tbzmed.ac.irnih.gov
This modulation of hydrodynamic volume is a key factor in the altered pharmacokinetic properties of PEGylated conjugates. The increased size can lead to reduced renal clearance, as the molecule is too large to be efficiently filtered by the kidneys. nih.gov
The table below illustrates the effect of PEGylation on molecular size parameters:
| Parameter | Effect of PEGylation | Rationale |
| Hydrodynamic Radius (Rh) | Significant increase. nih.gov | Extensive hydration of the PEG chain. tbzmed.ac.irnih.gov |
| Apparent Molecular Weight | Appears much larger in techniques like size exclusion chromatography. tbzmed.ac.irnih.gov | The large hydrodynamic volume mimics a molecule of higher mass. tbzmed.ac.irnih.gov |
| Frictional Drag | Dramatically increased. acs.orgnih.gov | The "parachute-like" effect of the PEG chain in solution. acs.orgnih.gov |
Research on PEG Chain Length and its Effect on Biological Distribution (e.g., Kidney Clearance, Tumor Uptake in Preclinical Models)
The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the in vivo behavior of a conjugate, including its biodistribution, pharmacokinetics, and therapeutic efficacy. nih.gov Numerous preclinical studies have investigated the impact of varying PEG chain lengths on these parameters.
Kidney Clearance: A primary effect of increasing PEG chain length is the reduction of renal clearance. nih.gov Smaller molecules are more readily filtered by the glomerulus in the kidney. By increasing the hydrodynamic volume of a conjugate, PEGylation can significantly prolong its circulation half-life by preventing rapid excretion through the kidneys. nih.gov
Tumor Uptake: In the context of cancer therapy, the enhanced permeability and retention (EPR) effect is a key mechanism for the passive targeting of tumors by nanoparticles and large molecules. nih.gov By extending the circulation time, PEGylation can increase the probability of a conjugate accumulating in tumor tissue via the EPR effect. However, the relationship between PEG chain length and tumor uptake is not always linear. While longer PEG chains can lead to longer circulation times, they can also hinder cellular uptake at the tumor site. nih.govrsc.org Therefore, an optimal PEG length must be determined to balance the need for prolonged circulation with efficient cellular internalization.
Preclinical studies have shown that increasing PEG length on nanoparticles can decrease their uptake by macrophages and the RES, leading to reduced accumulation in the liver and spleen and a corresponding increase in blood circulation time. nih.govdovepress.com For example, one study found that increasing the PEG length from 10 kDa to 30 kDa on a DNA polyplex resulted in a significant decrease in liver uptake. nih.gov Another study investigating folate-conjugated liposomes found that increasing the PEG-linker length enhanced tumor accumulation in vivo. dovepress.com
The following table summarizes research findings on the impact of PEG chain length on biological distribution:
| Biological Parameter | Effect of Increasing PEG Chain Length | Research Findings |
| Blood Circulation Time | Generally increased. nih.govdovepress.com | Longer PEG chains provide better protection from RES clearance. nih.govdovepress.com |
| Kidney Clearance | Decreased. nih.gov | Increased hydrodynamic size exceeds the renal filtration threshold. nih.gov |
| Liver and Spleen Accumulation | Generally decreased. nih.gov | Reduced uptake by macrophages and the RES. nih.gov |
| Tumor Uptake | Can be optimized; not always a linear increase. nih.govrsc.orgdovepress.com | Longer linkers can improve ligand-receptor interactions and accumulation. dovepress.com However, excessive PEGylation can inhibit cellular uptake. nih.govrsc.org |
Future Research Directions and Emerging Applications
Integration of Fmoc-NH-PEG12-CH2COOH into Multifunctional Bioconjugates
The structure of this compound makes it an ideal candidate for the construction of complex, multifunctional bioconjugates. The orthogonal reactivity of its terminal groups—the amine (after deprotection of the Fmoc group) and the carboxylic acid—allows for the sequential and controlled attachment of different molecular entities.
Future research will likely focus on leveraging this property to create sophisticated therapeutic and diagnostic agents. For instance, this compound can be used as a central scaffold to link a targeting moiety (e.g., an antibody or a peptide) to a therapeutic payload (e.g., a small molecule drug or a biologic) and an imaging agent (e.g., a fluorescent dye or a radionuclide). This trimodal design would enable targeted drug delivery, real-time monitoring of biodistribution, and therapeutic efficacy assessment.
One of the most promising areas is in the development of next-generation Antibody-Drug Conjugates (ADCs) . The defined length of the PEG12 spacer can be crucial in optimizing the stability, solubility, and pharmacokinetic profile of the ADC. Furthermore, the linker's flexibility can ensure that both the antibody and the drug can exert their functions without steric hindrance.
Another significant application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a versatile linker to connect the target-binding ligand and the E3 ligase-binding ligand, with the PEG12 chain providing the necessary spatial orientation for efficient ternary complex formation. medchemexpress.com
| Bioconjugate Type | Potential Application of this compound | Key Advantages |
| Antibody-Drug Conjugates (ADCs) | Linking cytotoxic drugs to antibodies for targeted cancer therapy. biochempeg.com | Improved solubility, stability, and controlled drug release. |
| PROTACs | Connecting a target protein binder to an E3 ligase ligand for targeted protein degradation. medchemexpress.com | Optimal linker length for ternary complex formation. |
| Multifunctional Imaging Probes | Conjugating targeting ligands, imaging agents, and therapeutic molecules. | Enables simultaneous diagnosis and therapy (theranostics). |
Novel Applications in Supramolecular Chemistry and Self-Assembled Systems
The Fmoc group, beyond its role as a protecting group, possesses a strong propensity for π-π stacking and hydrophobic interactions. This characteristic can be exploited to drive the self-assembly of this compound-containing molecules into well-defined supramolecular structures.
Future research is expected to explore the design of self-assembling systems for various biomedical applications. For example, by conjugating a bioactive peptide to the carboxylic acid terminus of this compound, the resulting amphiphilic molecule could self-assemble into nanofibers, hydrogels, or micelles. These self-assembled materials could serve as scaffolds for tissue engineering, carriers for drug delivery, or platforms for enzyme immobilization.
The formation of hydrogels from Fmoc-amino acids and short peptides is a well-established phenomenon. nih.gov The incorporation of the hydrophilic PEG12 chain in this compound can modulate the hydrogel's mechanical properties, swelling behavior, and biocompatibility. These tunable hydrogels could be designed to respond to specific stimuli, such as pH or enzymes, leading to controlled release of encapsulated therapeutics.
| Supramolecular Structure | Driving Forces for Assembly | Potential Applications |
| Nanofibers | π-π stacking of Fmoc groups, hydrogen bonding | Tissue engineering scaffolds, wound healing |
| Hydrogels | Entanglement of nanofibers, solvent trapping | Controlled drug release, 3D cell culture |
| Micelles | Amphiphilic nature (hydrophobic Fmoc, hydrophilic PEG) | Delivery of hydrophobic drugs |
Green Chemistry Approaches for this compound Synthesis and Application
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research will likely focus on developing more sustainable methods for the synthesis and application of this compound and similar PEG linkers.
Current synthetic routes for PEG derivatives often involve traditional organic solvents and reagents. A key area of research will be the exploration of greener alternatives. For instance, the use of polyethylene (B3416737) glycol (PEG) itself as a solvent for organic reactions is gaining traction. nsf.gov PEGs are non-toxic, biodegradable, and can often be recycled. nsf.gov Developing synthetic strategies for this compound that utilize PEG as the reaction medium would significantly improve the sustainability of the process.
Furthermore, enzymatic catalysis could be employed for specific steps in the synthesis, replacing harsh chemical reagents. Water-based synthesis and purification methods are also desirable to minimize the use of organic solvents. dovepress.com The solid-phase synthesis of polyethylene glycol has been explored as a chromatography-free method, which could be adapted for the production of well-defined PEG linkers like this compound. nih.gov
| Green Chemistry Principle | Application in this compound Lifecycle | Potential Benefits |
| Use of Renewable Feedstocks | Exploring bio-based sources for ethylene (B1197577) glycol production. | Reduced reliance on fossil fuels. |
| Use of Greener Solvents | Utilizing water or PEG as reaction media. nsf.govdovepress.com | Reduced solvent toxicity and waste. |
| Catalysis | Employing biocatalysts or reusable solid catalysts. | Increased reaction efficiency and selectivity. |
| Waste Prevention | Designing synthetic routes with high atom economy. | Minimized by-product formation. |
Advanced Computational Modeling and Simulation Studies of this compound Interactions
Computational modeling and simulation are powerful tools for understanding and predicting the behavior of molecules at the atomic level. Future research will increasingly rely on these methods to guide the design and optimization of this compound-based systems.
In the context of supramolecular self-assembly, computational models can help elucidate the non-covalent interactions that drive the formation of nanostructures. By simulating the aggregation of this compound derivatives, researchers can gain insights into the morphology and stability of the resulting assemblies, which can guide the design of new materials with desired properties.
Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study the reactivity of the terminal functional groups and the mechanism of conjugation reactions. frontiersin.org These studies can aid in the selection of optimal reaction conditions and the design of more efficient bioconjugation strategies.
| Computational Method | Research Focus | Expected Outcomes |
| Molecular Dynamics (MD) | Conformational analysis of the PEG linker in bioconjugates. nih.gov | Understanding linker flexibility and its impact on function. |
| Coarse-Grained (CG) Modeling | Simulation of self-assembly processes. nih.gov | Prediction of supramolecular morphology. |
| Docking Studies | Predicting the binding of bioconjugates to their targets. | Rational design of targeted therapies. |
| Quantum Mechanics (QM) | Investigating reaction mechanisms for bioconjugation. | Optimization of synthetic protocols. |
Exploration in Advanced Materials Science and Bio-inspired Materials Development
The unique properties of this compound make it a valuable building block for the development of advanced and bio-inspired materials. Bio-inspired materials are synthetic materials whose structure and function are modeled after those found in nature. nih.govamericanscientist.org
The ability of this compound derivatives to self-assemble into ordered structures can be harnessed to create materials with novel optical, electronic, or mechanical properties. For example, the incorporation of this linker into polymers could lead to the development of self-healing materials, where the reversible nature of the non-covalent interactions allows for the repair of damage.
PEGylated peptides have been shown to form cytophobic coatings that can reduce cell adhesion and biofilm formation. peptide.com By functionalizing surfaces with this compound and subsequently attaching peptides, it may be possible to create advanced coatings for medical implants and devices that resist biofouling.
Furthermore, the integration of this compound into hydrogel networks could lead to the development of "smart" materials that can respond to biological signals. These materials could be used in biosensors, drug delivery systems that release their payload in response to a specific enzyme, or as scaffolds that can direct cell behavior in tissue regeneration.
| Material Type | Role of this compound | Potential Application |
| Self-Healing Polymers | Forms reversible non-covalent crosslinks. | Increased material lifespan and durability. |
| Anti-Fouling Surface Coatings | Anchors peptides that resist protein and cell adhesion. peptide.com | Medical implants, marine coatings. |
| Stimuli-Responsive Hydrogels | Provides a scaffold for incorporating responsive elements. | Biosensors, targeted drug delivery. |
| Bio-inspired Composites | Modifies the interface between different material phases. | Enhanced mechanical properties and biocompatibility. |
Q & A
Q. What analytical methods are most reliable for validating successful conjugation of this compound to target molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
